Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a phenylpyrimidine moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves a multi-step process:
Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the phenylpyrimidine moiety.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylpyrimidine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpyrimidine derivatives.
Scientific Research Applications
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The phenylpyrimidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals and dyes.
4-Methyl-6-phenylpyrimidin-2-amine: A heterocyclic building block with applications in medicinal chemistry.
2-Phenylpyrimidine: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a phenylpyrimidine moiety and a sulfanyl bridge, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 1011847-02-1) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O2S with a molecular weight of 336.4 g/mol. The compound features a benzoate ester group linked to a pyrimidine moiety through a sulfanyl group, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₂O₂S |
Molecular Weight | 336.4 g/mol |
CAS Number | 1011847-02-1 |
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine and benzoate structures exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as observed in several in vitro studies.
- Case Study : A study published in PLOS ONE demonstrated that related compounds showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound .
Antimicrobial Activity
The sulfanyl and benzoate groups contribute to the compound's antimicrobial properties. Research indicates that derivatives of methyl benzoate exhibit antimicrobial activity against various bacterial strains.
- Research Findings : A comparative study showed that methyl benzoate derivatives possess varying degrees of antibacterial activity, which could be extrapolated to this compound due to structural similarities .
- Table of Antimicrobial Efficacy :
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Methyl Benzoate | E. coli | 15 |
This compound | Staphylococcus aureus | TBD |
Pharmacological Studies
Pharmacological evaluations have indicated that the compound may interact with multiple biological targets, including enzymes involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases, which are critical in cancer progression.
- Safety Profile : Toxicological assessments are necessary to determine the safety profile of the compound for therapeutic use.
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[(4-phenylpyrimidin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C19H16N2O2S/c1-23-18(22)16-9-7-14(8-10-16)13-24-19-20-12-11-17(21-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
YUQUTHHHCIMVCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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